
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through a Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product undergoes amidation, reduction, acylation, and amination to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
化学反応の分析
Types of Reactions
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various amine derivatives.
科学的研究の応用
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. This interaction may involve the inhibition of specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-phenylquinoline-4-carboxylic acid: A precursor in the synthesis of the target compound.
N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide: A structurally similar compound with potential biological activities.
Uniqueness
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a pyridine and phenyl group makes it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has diverse scientific research applications and a unique mechanism of action, making it a valuable subject for further study.
特性
CAS番号 |
174636-57-8 |
|---|---|
分子式 |
C24H21N3O |
分子量 |
367.4 g/mol |
IUPAC名 |
2-phenyl-N-(1-pyridin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-2-21(18-12-14-25-15-13-18)27-24(28)20-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,27,28) |
InChIキー |
DJSATUATVVWYOZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



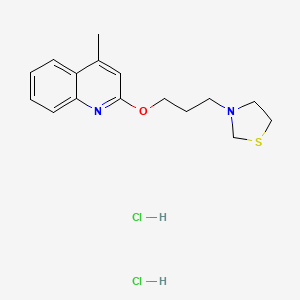

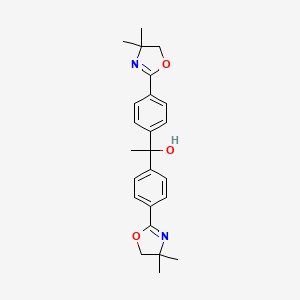
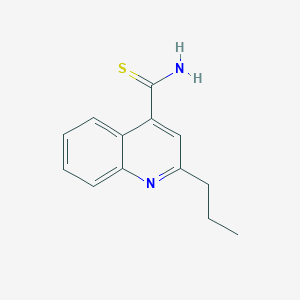

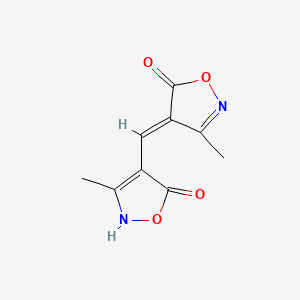
![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
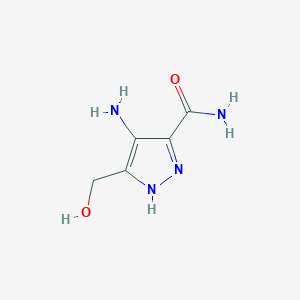
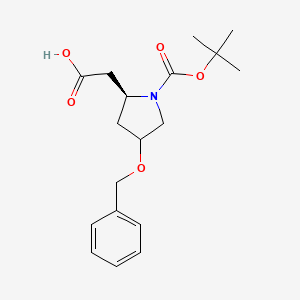
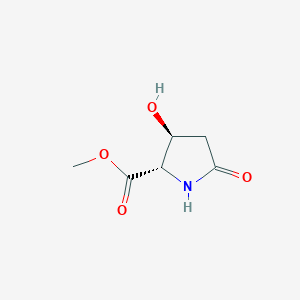
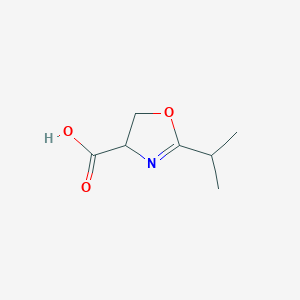
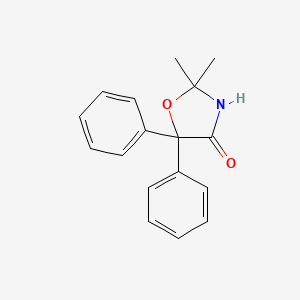
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
